8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-cyclohexyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-12(2)10-23-17(25)15-16(21(4)19(23)26)20-18-22(15)11-13(3)24(18)14-8-6-5-7-9-14/h11-12,14H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOGIZKSHMMNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also referred to as a tricyclic purine derivative, has garnered attention for its biological activity, particularly in the context of cancer therapy and kinase inhibition. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the imidazo[2,1-f]purine class and is characterized by a complex structure that includes a cyclohexyl group and an isobutyl substituent. The molecular formula is , and it has a molecular weight of 288.35 g/mol. Its structure contributes to its unique biological activity.
Research indicates that This compound acts primarily as an inhibitor of various kinases involved in cell signaling pathways. Notably, it has shown inhibitory effects on FLT3 (Fms-like tyrosine kinase 3), which is frequently mutated in acute myeloid leukemia (AML). This inhibition leads to reduced proliferation of AML cell lines harboring FLT3-ITD mutations .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested :
- Acute Myeloid Leukemia (AML) cell lines
- Other hematological malignancies
The IC50 values for these cell lines indicate potent activity at low concentrations, suggesting that this compound could be a promising candidate for further development as an anticancer agent.
Case Studies and Clinical Relevance
Case Study 1: FLT3 Inhibition in AML
A study published in the Journal of Medicinal Chemistry reported that tricyclic purine derivatives similar to This compound effectively inhibited FLT3 kinase activity. The results showed a marked decrease in cell viability in FLT3-ITD positive AML cells compared to control groups. This highlights the potential of this compound in targeting specific mutations associated with poor prognosis in AML patients .
Case Study 2: Broader Kinase Inhibition
Further research has indicated that compounds within this chemical class may also inhibit other kinases involved in various signaling pathways relevant to cancer progression. For example, studies have shown efficacy against kinases like CDK5 and GSK-3, which are implicated in cell cycle regulation and apoptosis .
Data Table: Biological Activity Summary
| Biological Activity | Effect | IC50 (µM) | Cell Line |
|---|---|---|---|
| FLT3 Inhibition | Reduced proliferation | 0.41 | AML Cell Lines |
| GSK-3 Inhibition | Induced apoptosis | 1.5 | Various Cancer Cell Lines |
| CDK5 Inhibition | Cell cycle arrest | 11 | Neuroblastoma Cells |
Comparison with Similar Compounds
Key Trends :
- Arylpiperazinylalkyl substituents (e.g., 3i) enhance 5-HT receptor binding due to their similarity to endogenous serotonin .
- Bulky hydrophobic groups (e.g., cyclohexyl, isobutyl) may improve blood-brain barrier penetration but reduce PDE inhibition efficacy .
- Polar groups (e.g., hydroxybutyl in ALTA_2) balance lipophilicity for kinase inhibition .
Physicochemical and Pharmacokinetic Properties
Substituents significantly impact solubility, metabolic stability, and bioavailability:
Notes:
- Piperazinyl derivatives (e.g., 3i) exhibit moderate metabolic stability, suggesting the target compound may require structural tweaks for improved pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
